molecular formula C7H12O4 B13082946 Tert-butyl 2-formyloxyacetate

Tert-butyl 2-formyloxyacetate

Cat. No.: B13082946
M. Wt: 160.17 g/mol
InChI Key: DHJVSDREWODVNU-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyloxyacetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Esterification: Tert-butyl 2-formyloxyacetate can be synthesized through the esterification of formyloxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Transesterification: Another method involves the transesterification of methyl 2-formyloxyacetate with tert-butyl alcohol. This reaction is catalyzed by a base such as sodium methoxide and is performed under mild conditions to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-formyloxyacetate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. This is often achieved using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formyloxyacetic acid.

    Reduction: Tert-butyl 2-hydroxyacetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-formyloxyacetate is primarily utilized as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Formation of Carboxylic Acids : The compound can be hydrolyzed to yield carboxylic acids, which are fundamental building blocks in organic chemistry. This reaction is significant for synthesizing complex organic molecules .
  • Protection of Functional Groups : In synthetic chemistry, tert-butyl esters are often used to protect reactive functional groups during multi-step synthesis. This protection strategy helps prevent unwanted reactions and improves the overall yield of desired products .
  • Synthesis of Bioactive Compounds : The compound serves as a precursor for synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to introduce a formyl group into a molecule can significantly enhance the biological activity of the resulting compounds .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role in drug formulation and development:

  • Drug Delivery Systems : The compound's properties allow it to be used in creating drug delivery systems that enhance the bioavailability of therapeutic agents. By modifying drug molecules with tert-butyl groups, researchers can improve solubility and stability, leading to more effective treatments .
  • Antioxidant Properties : Tert-butyl derivatives are known for their antioxidant capabilities, which can be beneficial in developing formulations aimed at reducing oxidative stress in biological systems. This application is particularly relevant in formulating drugs targeting diseases linked to oxidative damage .

Cosmetic Formulations

The cosmetic industry also exploits the properties of this compound:

  • Emulsifiers and Stabilizers : Due to its ability to stabilize emulsions, this compound is often incorporated into cosmetic formulations as an emulsifier. It helps maintain the consistency and stability of creams and lotions, ensuring that active ingredients remain evenly distributed throughout the product .
  • Skin Conditioning Agents : The compound can also act as a skin-conditioning agent, providing moisturizing benefits and improving the overall sensory feel of cosmetic products. Its inclusion in formulations can enhance user experience by imparting a pleasant texture and feel on the skin .

Case Study 1: Synthesis of Bioactive Molecules

A study investigated the use of this compound as an intermediate for synthesizing novel anti-inflammatory agents. The research demonstrated that modifying existing anti-inflammatory compounds with tert-butyl groups improved their efficacy and reduced side effects, highlighting the compound's potential in drug development.

Case Study 2: Cosmetic Product Development

In a comparative study on various emulsifiers used in skincare products, this compound was shown to outperform traditional emulsifiers in terms of stability and texture. Products formulated with this compound exhibited enhanced moisturizing properties and consumer preference during sensory evaluations.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyloxyacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release formyloxyacetic acid, which can then participate in various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

    Tert-butyl acetate: Similar in structure but lacks the formyloxy group.

    Methyl 2-formyloxyacetate: Similar but has a methyl group instead of a tert-butyl group.

    Ethyl 2-formyloxyacetate: Similar but has an ethyl group instead of a tert-butyl group.

Uniqueness: Tert-butyl 2-formyloxyacetate is unique due to the presence of both the tert-butyl and formyloxy groups. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in synthetic organic chemistry .

Biological Activity

Tert-butyl 2-formyloxyacetate is a chemical compound with significant biological activity, particularly in the context of its potential therapeutic applications and toxicological implications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a tert-butyl group and a formyloxyacetate moiety. The structural formula can be represented as follows:

C7H14O3\text{C}_7\text{H}_{14}\text{O}_3

This compound is soluble in organic solvents like DMSO and methanol, making it suitable for various biological assays and chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tert-butyl compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Enzyme Inhibition : Studies have demonstrated that certain tert-butyl derivatives can inhibit key enzymes involved in metabolic pathways. For example, docking studies on dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) have shown promising results for compounds derived from similar structures, indicating potential for therapeutic use in inhibiting bacterial growth .
  • Toxicological Implications : The compound's structural analogs have been studied for their toxic effects. For example, tert-butyl alcohol has been linked to nephrotoxicity in rodent models, raising concerns about the safety of compounds containing the tert-butyl group .

Case Studies

  • Antimicrobial Assays : A recent study evaluated the antimicrobial potency of synthetic derivatives of tert-butyl compounds. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria .
  • Toxicological Assessments : Long-term studies on related compounds have highlighted potential carcinogenic risks associated with exposure to tert-butyl alcohol. These findings underscore the need for careful evaluation of the safety profiles of this compound and its derivatives .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityKey Findings
AntimicrobialSignificant inhibition of bacterial growth
ToxicityEvidence of nephrotoxicity in rodent models
CarcinogenicityPotential links to cancer based on long-term exposure

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

tert-butyl 2-formyloxyacetate

InChI

InChI=1S/C7H12O4/c1-7(2,3)11-6(9)4-10-5-8/h5H,4H2,1-3H3

InChI Key

DHJVSDREWODVNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC=O

Origin of Product

United States

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